molecular formula C42H50N6O14 B1235268 (E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate

(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate

Cat. No.: B1235268
M. Wt: 862.9 g/mol
InChI Key: JOSUCKKYZJUIPW-SOBORHNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BGC-20-1259 involves several steps, starting with the preparation of the intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of BGC-20-1259 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

BGC-20-1259 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of BGC-20-1259, such as amino-substituted compounds and oxidized products. These derivatives are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

    Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.

    Biology: The compound is investigated for its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: BGC-20-1259 is being explored as a potential therapeutic agent for neurodegenerative diseases, including Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

BGC-20-1259 exerts its effects by inhibiting acetylcholinesterase and serotonin transporter in the brain. This dual inhibition leads to increased levels of acetylcholine and serotonin, which are important neurotransmitters involved in cognitive function and mood regulation. The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby preventing the breakdown of the neurotransmitters and enhancing their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BGC-20-1259 is unique in its dual inhibition of acetylcholinesterase and serotonin transporter, which sets it apart from other acetylcholinesterase inhibitors that primarily target only one enzyme. This dual action provides a broader therapeutic potential, particularly in addressing both cognitive and mood-related symptoms in neurodegenerative diseases .

Properties

Molecular Formula

C42H50N6O14

Molecular Weight

862.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[4-[(1S)-1-(methylamino)-3-(4-nitrophenoxy)propyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/2C19H23N3O5.C4H4O4/c2*1-20-18(12-13-26-16-10-6-15(7-11-16)22(24)25)14-4-8-17(9-5-14)27-19(23)21(2)3;5-3(6)1-2-4(7)8/h2*4-11,18,20H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*18-;/m00./s1

InChI Key

JOSUCKKYZJUIPW-SOBORHNCSA-N

Isomeric SMILES

CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CN[C@@H](CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.CNC(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC(=O)N(C)C.C(=CC(=O)O)C(=O)O

Synonyms

4-((1S)-methylamino-3-(4-nitrophenoxy))propylphenyl N,N-dimethylcarbamate
4-((1S)-methylamino-3-(4-nitrophenoxy)propylphenyl N,N-dimethylcarbamate (fumaric acid)(1-2)salt)
RS-1259

Origin of Product

United States

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